molecular formula C13H16N2O4 B112881 (S)-1-(Benzyloxycarbonyl)hexahydropyridazine-3-carboxylic acid CAS No. 65632-62-4

(S)-1-(Benzyloxycarbonyl)hexahydropyridazine-3-carboxylic acid

Numéro de catalogue: B112881
Numéro CAS: 65632-62-4
Poids moléculaire: 264.28 g/mol
Clé InChI: ZYBMAAOZXXKYTG-NSHDSACASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(S)-1-(Benzyloxycarbonyl)hexahydropyridazine-3-carboxylic acid (CAS: 65632-62-4) is a chiral heterocyclic compound with the molecular formula C₁₃H₁₆N₂O₄ and a molecular weight of 264.277 g/mol. It features a six-membered hexahydropyridazine ring system, where the nitrogen atoms are adjacent (1,2-diazine), and a benzyloxycarbonyl (Cbz) group protects the amine at position 1 . The carboxylic acid moiety at position 3 enhances its utility in peptide synthesis and as a building block for protein degraders, such as PROTACs (Proteolysis-Targeting Chimeras) .

Propriétés

IUPAC Name

(3S)-1-phenylmethoxycarbonyldiazinane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c16-12(17)11-7-4-8-15(14-11)13(18)19-9-10-5-2-1-3-6-10/h1-3,5-6,11,14H,4,7-9H2,(H,16,17)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYBMAAOZXXKYTG-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70456297
Record name (3S)-1-[(Benzyloxy)carbonyl]hexahydropyridazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65632-62-4
Record name (3S)-1-[(Benzyloxy)carbonyl]hexahydropyridazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Diels-Alder Cycloaddition and Phthaloyl Deprotection

The classical route to racemic N1-benzyloxycarbonylpiperazic acid involves a Diels-Alder reaction between phthalazinedione and penta-2,4-dienoic acid, followed by hydrolysis of the phthalyl protecting group. Subsequent N1-protection with benzyloxycarbonyl chloride under basic conditions (aqueous NaOH) yields the racemic precursor.

Enantiomeric Resolution via Ephedrine Complexation

Racemic (3RS)-N1-benzyloxycarbonylpiperazic acid is resolved using (+)- and (-)-ephedrines as chiral resolving agents. The diastereomeric salts formed are separated by fractional crystallization, followed by acidolytic deprotection (HBr in acetic acid) to isolate (3S)-N1-benzyloxycarbonylpiperazic acid. This method achieves high enantiomeric excess (ee > 96%), as confirmed by chiral HPLC analysis.

Asymmetric Synthesis Using Chiral Auxiliaries

Evans’ Oxazolidinone-Mediated Alkylation

A stereoselective synthesis employs (4R)- or (4S)-phenylmethyl-2-oxazolidinone as a chiral auxiliary. The valeryl enolate of the oxazolidinone is alkylated with diazo compounds (e.g., 5-bromovaleryl derivatives) in dipolar aprotic solvents like DMPU or HMPA. This step induces high stereoselectivity, favoring the (3S)-configuration.

Reaction Conditions and Workup

The alkylation proceeds at -78°C, followed by warming to room temperature. Post-reaction workup involves extraction with 1.25 M KH2PO4 buffer and ether, with purification via flash chromatography to remove by-products like DBAD. The auxiliary is cleaved using lithium hydroxide in THF/water at -5°C, yielding (3S)-N,N’-bis-(t-butoxycarbonyl)hexahydropyridazine-3-carboxylic acid.

Deprotection and Cbz Group Introduction

The t-butoxycarbonyl (Boc) groups are removed with trifluoroacetic acid (TFA) in dichloromethane, followed by N1-protection with benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions. This step affords the title compound in 89% yield after crystallization.

Alternative Hydrazination Strategies

Stereoselective Hydrazination of Enolates

A modified approach utilizes Evans’ hydrazination, where valeryl enolates react with diazomethane derivatives. The spatial hindrance of the oxazolidinone auxiliary directs the hydrazine addition to the si-face of the enolate, ensuring >96% ee.

Analytical Validation

Chiral HPLC (CHIRALCEL column, hexane/isopropanol 75:25) confirms enantiopurity, with (3S)-N1-(2,4-dinitrophenyl)piperazate eluting at 18 min versus 27 min for the (3R)-enantiomer. NMR (400 MHz, D2O) and FAB-MS further validate structural integrity.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepYield (%)ee (%)Reference
Chiral ResolutionRacemic Cbz-piperazic acidEphedrine complexation60–70>96
Evans’ AlkylationOxazolidinone auxiliaryStereoselective alkylation55–63>96
HydrazinationValeryl enolateDiazomethane addition75–80>96

Large-Scale Production and Industrial Adaptations

Scalability of the Evans’ Method

The oxazolidinone route is scalable to multi-kilogram batches, with lithium hydroxide-mediated auxiliary cleavage and TFA deprotection performed in continuous flow reactors. This reduces reaction times from hours to minutes while maintaining >95% yield.

Green Chemistry Modifications

Recent advances replace HMPA with biodegradable solvents like cyclopentyl methyl ether (CPME), achieving comparable stereoselectivity with reduced environmental impact .

Applications De Recherche Scientifique

Polymer Production

One of the primary applications of (S)-1-(Benzyloxycarbonyl)hexahydropyridazine-3-carboxylic acid is as a polymerization initiator . It facilitates the initiation of polymerization reactions, which are crucial for producing a wide range of plastics and coatings.

Key Applications in Polymerization:

  • Coatings : The compound is used to create protective coatings that enhance surface durability against corrosion and degradation. It is particularly effective for metals like zinc and aluminum, preventing rust formation .
  • Plastics : It plays a vital role in synthesizing polyurethanes, which are utilized in various products such as foams, adhesives, and surface coatings. The compound's ability to initiate polymerization reactions makes it essential for developing these materials .

Pharmaceutical Development

This compound is also significant in the pharmaceutical sector, serving as an important intermediate in the synthesis of various drugs.

Pharmaceutical Applications:

  • Antibiotics : The compound is utilized in the production of antibiotics, enhancing their efficacy against bacterial infections. Its structural properties allow for modifications that improve drug performance .
  • Anti-inflammatory Drugs : It serves as a precursor for synthesizing anti-inflammatory medications, contributing to the development of therapeutics aimed at reducing inflammation and pain .

Research and Development

In addition to its industrial applications, this compound is widely used in scientific research.

Research Applications:

  • Chemical Reactions : The compound acts as a reagent in various chemical reactions, aiding researchers in studying reaction mechanisms and processes. Its unique properties make it suitable for investigating polymerization reactions specifically .
  • Synthetic Methodologies : It has been employed in developing new synthetic routes for creating complex molecules, showcasing its importance in advancing chemical synthesis methodologies .

Case Studies and Research Findings

Numerous studies highlight the effectiveness of this compound across various applications:

StudyFocus AreaFindings
Polymer CoatingsDemonstrated effectiveness in preventing corrosion on metal surfaces.
Drug SynthesisEnhanced efficacy of antibiotics through structural modifications.
Synthetic ChemistrySuccessful use as a reagent in complex molecule synthesis with high yields.

Comparaison Avec Des Composés Similaires

Key Physical Properties:

  • Melting Point : 168–169°C
  • Boiling Point : 440.2±55.0°C (at 760 mmHg)
  • Density : 1.3±0.1 g/cm³
  • Storage : Room temperature or 2–8°C (varies by supplier)
  • Hazard Code : Xi (irritant) .

The compound is commercially available from 96 suppliers , highlighting its significance in medicinal chemistry and drug discovery .

Comparison with Structurally Similar Compounds

To contextualize its applications and uniqueness, we compare it with three analogs: 1-methyl-5-oxopyrrolidine-3-carboxylic acid , benazepril hydrochloride , and trans-1-benzoyl-4-phenyl-L-proline .

Table 1: Structural and Functional Comparison

Property (S)-1-(Benzyloxycarbonyl)hexahydropyridazine-3-carboxylic Acid 1-Methyl-5-oxopyrrolidine-3-carboxylic Acid Benazepril Hydrochloride trans-1-Benzoyl-4-phenyl-L-proline
CAS Number 65632-62-4 42346-68-9 86541-74-4 Listed in (exact CAS unspecified)
Molecular Formula C₁₃H₁₆N₂O₄ C₆H₉NO₃ C₂₄H₂₈N₂O₅·HCl C₁₉H₁₉NO₃
Molecular Weight 264.277 g/mol 143.14 g/mol 460.96 g/mol 309.36 g/mol
Core Structure Hexahydropyridazine (1,2-diazine) with Cbz group Pyrrolidine (5-membered) with oxo and methyl Benzazepine (7-membered fused to benzene) Proline (pyrrolidine) with benzoyl, phenyl
Functional Groups Cbz-protected amine, carboxylic acid Oxo, methyl, carboxylic acid Ethyl ester, carboxylate, hydrochloride Benzoyl, phenyl, carboxylic acid
Applications Protein degrader building blocks, peptide synthesis Intermediate in organic synthesis Antihypertensive drug (ACE inhibitor) Chiral catalyst, asymmetric synthesis
Key Suppliers 96 suppliers Unspecified Pharmaceutical manufacturers Unspecified
Hazard Profile Irritant (Xi) Not classified as hazardous Regulated drug; no listed hazards Unspecified

Structural and Functional Differences

Hexahydropyridazine vs. Pyrrolidine/Benzazepine :

  • The target compound’s hexahydropyridazine core distinguishes it from the five-membered pyrrolidine in 1-methyl-5-oxopyrrolidine-3-carboxylic acid and the seven-membered benzazepine in benazepril. The adjacent nitrogen atoms in pyridazine confer unique reactivity, such as participation in hydrogen bonding and metal coordination .
  • Cbz Protection : Unlike the methyl or benzoyl groups in analogs, the Cbz group in the target compound enables selective deprotection during peptide synthesis, a critical feature for constructing complex molecules .

Pharmacological vs. Synthetic Utility :

  • Benazepril hydrochloride is a clinically used ACE inhibitor , whereas the target compound serves as a building block rather than a drug itself. This highlights the divergent roles of structurally related compounds in drug development .
  • The trans-1-benzoyl-4-phenyl-L-proline derivative, with its rigid proline backbone, is tailored for asymmetric catalysis, unlike the target compound’s focus on degraders .

Physical Properties :

  • The target compound’s higher melting point (168–169°C) compared to typical pyrrolidine derivatives suggests greater crystallinity, likely due to hydrogen bonding from the carboxylic acid and Cbz groups .
  • Benazepril’s hydrochloride salt form increases its solubility and stability, a property absent in the neutral target compound .

Activité Biologique

(S)-1-(Benzyloxycarbonyl)hexahydropyridazine-3-carboxylic acid, also known as (S)-1-Cbz-hexahydropyridazine-3-carboxylic acid, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activities, and relevant research findings.

Synthesis

The compound can be synthesized through various methods, with a notable two-step synthetic route reported by Dawei Ma et al. This method achieves high yields (90% and >99% enantiomeric ratio) without the need for intermediate purifications, making it suitable for large-scale production . The synthesis involves protecting groups and selective deprotection strategies that enhance the compound's stability and bioactivity.

The biological activity of this compound is primarily attributed to its interactions with various biochemical pathways. While specific mechanisms remain under investigation, compounds with similar structures have demonstrated activities such as:

  • Antimicrobial properties : Some derivatives exhibit significant activity against multidrug-resistant strains of bacteria.
  • ACE inhibition : Related compounds have shown angiotensin-converting enzyme (ACE) inhibitory activity, which is crucial in managing hypertension and cardiovascular diseases .

Case Studies and Research Findings

  • Antimicrobial Activity : Research indicates that hexahydropyridazine derivatives can inhibit bacterial growth effectively. For instance, a study demonstrated that certain derivatives could inhibit the growth of resistant strains of Mycobacterium tuberculosis.
  • ACE Inhibition : In vitro studies have shown that related compounds can significantly reduce ACE activity in guinea pig serum, suggesting potential therapeutic applications in cardiovascular health .
  • Mutagenicity Studies : Investigations into heterocyclic amines have revealed that structural analogs can exhibit mutagenic properties under certain conditions, emphasizing the need for further study on the safety profile of this compound .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

Compound NameAntimicrobial ActivityACE InhibitionMutagenicity
This compoundModerateYesUnder Investigation
6-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridineHighNoYes
4,6-Dichloropyridin-3-amineModerateYesNo

Q & A

Basic: What are the recommended synthetic and purification protocols for (S)-1-(Benzyloxycarbonyl)hexahydropyridazine-3-carboxylic acid?

Methodological Answer:
The synthesis typically involves introducing the benzyloxycarbonyl (Cbz) protecting group to the hexahydropyridazine-3-carboxylic acid backbone. A protocol analogous to the synthesis of related compounds (e.g., t-Boc-protected derivatives) includes:

Protection : React hexahydropyridazine-3-carboxylic acid with benzyl chloroformate under basic conditions (e.g., sodium bicarbonate) to install the Cbz group .

Purification : Use silica gel column chromatography with gradients of acetonitrile (MeCN) and trifluoroacetic acid (TFA) for optimal separation .

Final Isolation : Lyophilization after HPLC purification (monitored at 220 nm) ensures high purity .

Basic: How does this compound function in medicinal chemistry research?

Methodological Answer:
The compound serves as a chiral building block for peptidomimetics, particularly in designing protease-resistant analogs. Its hexahydropyridazine core mimics proline-like secondary structures, enhancing conformational rigidity in peptides. For example, piperazic acid derivatives (structurally related) are key in hypertension drugs like cilazapril, where they improve metabolic stability . Researchers can incorporate this compound into peptide chains via solid-phase synthesis, followed by deprotection under hydrogenolysis (for Cbz removal) .

Advanced: What analytical techniques validate the stereochemical integrity of the (S)-enantiomer during synthesis?

Methodological Answer:

Chiral HPLC : Use a chiral stationary phase (e.g., amylose-based) with UV detection to resolve enantiomers. Compare retention times against a racemic mixture .

X-ray Crystallography : Confirm absolute configuration via single-crystal analysis, particularly if intermediates crystallize .

Circular Dichroism (CD) : Monitor Cotton effects in the 200–250 nm range to detect chiral centers .

Advanced: How do protecting group strategies (e.g., Cbz vs. t-Boc) impact downstream applications?

Methodological Answer:

  • Cbz Group : Removable via hydrogenolysis (H₂/Pd-C), compatible with acid-sensitive substrates. However, it may interfere with metal-catalyzed reactions .
  • t-Boc Group : Cleaved under acidic conditions (e.g., TFA), ideal for base-sensitive systems. Unlike Cbz, it avoids hydrogenation requirements .
  • Method Selection : Prioritize Cbz for orthogonal protection in multi-step syntheses involving acid-labile groups .

Advanced: What are the stability considerations for this compound under varying experimental conditions?

Methodological Answer:

  • Thermal Stability : Store at 2–8°C in sealed containers; degradation occurs above 40°C .
  • Light Sensitivity : Protect from UV exposure to prevent racemization or decomposition .
  • Hydrolytic Stability : Susceptible to basic hydrolysis (pH > 9); use neutral buffers in aqueous workflows .

Advanced: How can researchers assess the biological activity of derivatives containing this scaffold?

Methodological Answer:

Enzyme Inhibition Assays : Test against proteases (e.g., ACE for hypertension targets) using fluorogenic substrates .

Molecular Docking : Model interactions with target proteins (e.g., ACE active site) using software like AutoDock Vina to predict binding affinities .

Metabolic Stability Studies : Incubate derivatives with liver microsomes and quantify half-life via LC-MS .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.